molecular formula C9H19NO B045818 (2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL CAS No. 41447-16-9

(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL

Cat. No. B045818
CAS RN: 41447-16-9
M. Wt: 157.25 g/mol
InChI Key: JOHKCJPJMSCFBX-DTWKUNHWSA-N
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Description

The compound "(2S)-1-[(2R)-1-Methylpiperidin-2-yl]propan-2-ol" is part of a broader category of organic compounds that have attracted interest due to their potential applications in various fields of chemistry and pharmacology. Despite the instruction to focus away from drug-related applications, the compound's synthesis, molecular structure, and properties remain crucial for understanding its potential utility.

Synthesis Analysis

The synthesis of compounds structurally related to "(2S)-1-[(2R)-1-Methylpiperidin-2-yl]propan-2-ol" often involves multi-step chemical processes, starting from basic chiral building blocks to achieve the desired stereochemistry. For instance, the synthesis of complex molecules, such as LY333068, which shares a similar piperidine core, was achieved in 10 steps from (L)-serine-[3-14C], involving deamination, esterification, and protection steps to create a chiral and radiolabeled product B. Czeskis, 1998.

Molecular Structure Analysis

Molecular structure analysis of related compounds emphasizes the significance of stereochemistry and the arrangement of substituents for biological activity. Studies on compounds like CP-101,606 explore the optimal orientation for receptor binding, highlighting the importance of stereochemical configurations for activity Todd W. Butler et al., 1998.

Chemical Reactions and Properties

The chemical reactivity of compounds with a piperidine or related structure can be tailored by introducing various functional groups, affecting their physical and chemical properties. For example, the regioselective C-C coupling reactions of prop-2-yn-1-ols with allyl alcohol demonstrate the synthetic versatility of such compounds S. Dérien et al., 1999.

Physical Properties Analysis

The physical properties of "(2S)-1-[(2R)-1-Methylpiperidin-2-yl]propan-2-ol" and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the study of liquid mixtures involving propan-2-ol and water provides insights into hydrogen bonding and molecular interactions, which are crucial for understanding the solvation and physical behavior of these compounds Y. M. Muñoz-Muñoz et al., 2018.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, define the utility of "(2S)-1-[(2R)-1-Methylpiperidin-2-yl]propan-2-ol" in synthesis and other applications. The transformation of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline under different catalytic conditions exemplifies the chemical versatility and potential applications of these compounds Heidi Bernas et al., 2015.

Scientific Research Applications

1. Synthesis and Characterization of Complexes

(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL has been utilized in the synthesis and characterization of transition metal complexes. These complexes have been synthesized in high yields and characterized using various techniques such as FT-IR, NMR, and TGA, highlighting the compound's utility in inorganic chemistry (Görgülü, Çelikkan, & Arslana, 2009).

2. Inhibitory and Anticancer Activities

The compound has been used in the synthesis of derivatives showing inhibitory activity against Src kinase and anticancer activity. Specific derivatives have demonstrated significant inhibition of breast carcinoma cells, indicating the potential for pharmaceutical applications in cancer treatment (Sharma et al., 2010).

3. Asymmetric Synthesis of Polyketide Spiroketals

It has been involved in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. The compound's derivatives exhibited cytotoxicity towards various cancer cell lines, suggesting its relevance in medicinal chemistry and drug development (Meilert, Pettit, & Vogel, 2004).

4. Synthesis of Isotopomers

The compound has been used in the synthesis of isotopomers like LY333068, a 5HT1A antagonist. This application is significant in the field of radiochemistry and pharmaceuticals, providing insights into the synthesis and characterization of radiolabeled compounds (Czeskis, 1998).

5. Catalytic Applications

Derivatives of (2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL have shown potential as chiral ligands in catalysis. They have been used in the catalytic addition of diethylzinc to benzaldehyde, demonstrating the compound's utility in asymmetric synthesis and catalysis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

6. Pharmaceutical Characterization

It has been instrumental in the characterization of pharmaceutical compounds like PF-04455242, a κ-opioid receptor antagonist. This highlights its application in pharmacological research, aiding in the development and understanding of new drugs (Grimwood et al., 2011).

7. Catalysis in Tungsten-Catalyzed Reactions

In studies involving tungsten-catalyzed reactions, derivatives of the compound have been used to synthesize novel diamines with tetrahydrofuran rings, indicating its importance in organometallic chemistry and catalysis (Kocięcka et al., 2018).

8. Radiosynthesis of Fluorine-18 Labeled Compounds

This compound has been utilized in the efficient radiosynthesis of fluorine-18 labeled beta-blockers, showcasing its application in radiochemistry and pharmaceutical sciences (Stephenson et al., 2008).

9. Synthesis of Pt(II) Complexes

It has been used in synthesizing Pt(II) complexes, highlighting its role in coordination chemistry and material science (Baran, Kaya, & Turkyilmaz, 2012).

10. Ruthenium-Catalyzed Transfer Hydrogenation

The compound has played a role in the ruthenium-catalyzed transfer hydrogenation of ketones, emphasizing its importance in the field of green chemistry and catalysis (Takehara et al., 1996).

Safety And Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and environmental impact. This information is typically found in a material safety data sheet .

Future Directions

Future directions could include potential applications of the compound, areas of research interest, and unanswered questions about the compound .

properties

IUPAC Name

(2S)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKCJPJMSCFBX-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]1CCCCN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL

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